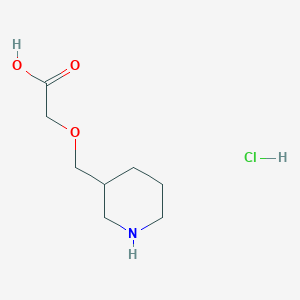

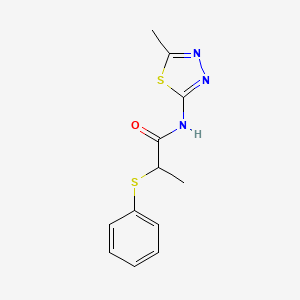

![molecular formula C10H12N4 B2497016 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1539446-79-1](/img/structure/B2497016.png)

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazolopyridine derivatives, such as "2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine," often involves the cyclization of pyridinyl guanidine derivatives using oxidative conditions or through acylation reactions of heteroaromatic amines followed by cyclization processes. For instance, oxidative cyclization using N-chlorosuccinimide and aqueous potassium carbonate can yield triazolopyridin-2-amines and, in some cases, unexpected triazolopyridin-3-amine products (Ishimoto et al., 2015; Zheng et al., 2014).

Molecular Structure Analysis

Triazolopyridines display a variety of molecular structures, often determined through X-ray crystallography. These structures reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups that influence the compound's reactivity and properties. The detailed molecular structure of related compounds shows monoclinic symmetry and provides insights into the molecular conformations facilitated by hydrogen bonding and π-π stacking interactions (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Triazolopyridines, including "this compound," undergo various chemical reactions, reflecting their versatile chemical properties. These compounds can participate in N-N bond formation reactions, cyclocondensation with β-dicarbonyl compounds, and interact with α,β-unsaturated nitriles and esters to form a wide range of heterocyclic compounds (Khomenko et al., 2023).

Scientific Research Applications

Synthesis Techniques and Applications

Efficient Synthesis of [1,2,4]Triazolo[1,5-a]Pyridine Derivatives

A metal-free synthesis approach has been developed for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, showcasing a novel strategy for the construction of this skeleton through direct oxidative N-N bond formation. This method features short reaction times and high yields, indicating its potential for generating a wide array of derivatives for further biological screening (Zheng et al., 2014).

Diverse Biological Activities

The structural motif of [1,2,4]triazolo[1,5-a]pyridine has been explored for various biological activities. Novel fluorinated derivatives have shown significant antiproliferative activities against different cancer cell lines, underscoring the relevance of this scaffold in anticancer research. The absence of inhibition against bovine dihydrofolate reductase suggests that these compounds act through mechanisms other than the inhibition of this enzyme, which is a common target for anticancer drugs (Dolzhenko et al., 2008).

Herbicidal Applications

Research has also extended to the use of [1,2,4]triazolo[1,5-a]pyridine derivatives in agriculture, with certain substituted compounds demonstrating excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential of these compounds in developing new herbicides (Moran, 2003).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These kinases play crucial roles in signal transduction for various cytokines and growth factors, making them important targets for drug development .

Mode of Action

Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to inhibit the activity of their target proteins, potentially by binding to the active site and preventing the protein’s normal function .

Biochemical Pathways

If this compound acts similarly to other 1,2,4-triazolo[1,5-a]pyridine derivatives, it may influence pathways involving janus kinases (jak1 and jak2) and phd-1 . These pathways are involved in various cellular processes, including cell growth, cell differentiation, cell migration, and immune response .

Result of Action

Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-tubercular effects .

Biochemical Analysis

Biochemical Properties

Compounds in the same class have been found to interact with various enzymes and proteins

Cellular Effects

Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAZYZDIVNWNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=C(C=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

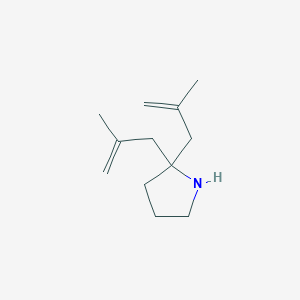

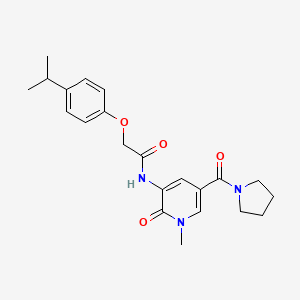

![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)

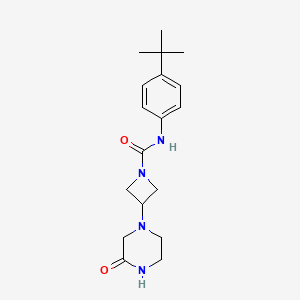

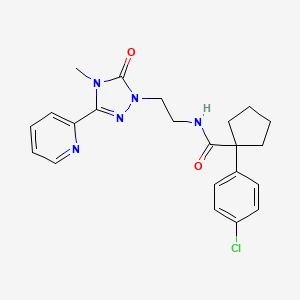

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

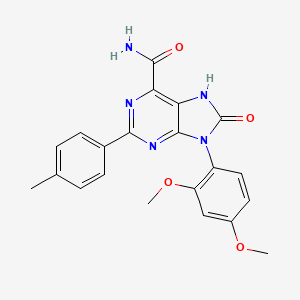

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)